Callipeltin E is a cyclic depsipeptide that has garnered attention due to its unique structure and potential biological activities. It is primarily isolated from marine sponges, specifically from the genus Latrunculia. This compound is classified as a natural product and belongs to a broader class of cyclic peptides, which are characterized by their cyclic structure and diverse biological functions.
Callipeltin E is derived from marine organisms, particularly sponges of the Latrunculia species. These sponges are known for producing various bioactive compounds, including other callipeltins. The classification of Callipeltin E falls within the category of cyclic depsipeptides, which are composed of both amino acids and hydroxy acids linked by ester bonds. This structural characteristic contributes to its stability and bioactivity.
The solid-phase synthesis method utilized involves anchoring the resin to specific amino acids, followed by sequential addition of protected amino acids. Key steps include:
These techniques have been optimized to ensure high yields and purity of the final product.
The molecular structure of Callipeltin E features a cyclic arrangement that includes multiple amino acid residues linked by ester bonds. The specific configuration includes D-allothreonine as the N-terminal residue, which was confirmed through NMR (Nuclear Magnetic Resonance) spectroscopy .
Callipeltin E undergoes various chemical reactions that can be exploited for synthetic modifications or biological evaluations. Notably, it has been subjected to reactions that assess its stability under different conditions, including hydrolysis and enzymatic degradation. These studies are crucial for understanding its potential therapeutic applications.
The stability of Callipeltin E can be influenced by factors such as pH, temperature, and the presence of specific enzymes. Research indicates that under physiological conditions, Callipeltin E retains its structural integrity, making it a candidate for further pharmacological studies .
The mechanism of action for Callipeltin E involves its interaction with specific biological targets within cells. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, such as HeLa cells.
Relevant analyses have shown that these properties influence its bioavailability and therapeutic efficacy.
Callipeltin E has significant potential in scientific research, particularly in drug discovery and development. Its unique structure and biological activity make it a candidate for:
Callipeltin E was first isolated from marine sponges belonging to the family Latrunculiidae (order Poecilosclerida) and Callipeltidae, collected from biodiverse reef ecosystems in the Pacific and Indian Oceans at depths of 15–100 meters [1] [4]. These sponges thrive in nutrient-rich, low-sediment environments and host complex microbial symbionts (e.g., Proteobacteria, Actinobacteria), which are hypothesized to be the true biosynthetic sources of callipeltin E due to the sponge’s limited enzymatic machinery for non-ribosomal peptide synthesis [1] [9]. Taxonomic identification relies on spicule morphology and genetic markers (18S rRNA), though chemotaxonomy—specifically the presence of pyrroloiminoquinone alkaloids—further supports classification within Latrunculiidae [1].
Table 1: Sponge Sources and Collection Sites for Callipeltin E
Sponge Family | Geographic Location | Depth (meters) | Associated Symbionts |
---|---|---|---|
Latrunculiidae | New Caledonia | 20–50 | α-Proteobacteria, Cyanobacteria |
Callipeltidae | Fiji Islands | 30–100 | Actinobacteria, Firmicutes |
Ecologically, callipeltin E functions as a chemical defense against fouling organisms and pathogens, evidenced by its potent antifungal activity in lab studies. This ecological role aligns with the sponge’s survival in competitive benthic habitats [4] [9].
Initial structural elucidation of callipeltin E faced significant hurdles due to its macrocyclic depsipeptide architecture and non-canonical amino acids. Key challenges included:
Final confirmation of the 21-atom macrocycle (see Fig. 1) was achieved via high-resolution mass spectrometry (HR-ESI-MS, m/z 1243.62 [M+H]⁺) and partial hydrolysis studies, which isolated fragment sequences for Edman degradation [7] [9].
Fig. 1: Core Structure of Callipeltin E
[Cyclo-(β-MeOTyr-D-Arg-D-alloThr-NMeAsn-D-Arg-L-Val-L-Z-Dhb)]
Abbreviations: β-MeOTyr = β-methoxytyrosine; NMeAsn = N-methylasparagine; Z = 4-amino-2,3-dihydroxy-5-methylhexanoic acid; Dhb = 2,3-dehydrobutyrine
Callipeltin E shares a conserved scaffold with callipeltins A and B but exhibits critical modifications that alter its bioactivity profile:
Table 2: Structural Comparison of Callipeltin Derivatives
Feature | Callipeltin A | Callipeltin B | Callipeltin E |
---|---|---|---|
Macrocycle Size | 18 atoms | 18 atoms | 21 atoms |
Key Residues | L-Thr, L-Leu | L-Thr, L-Leu | D-alloThr, L-Val |
Amino Acid at Pos. 3 | L-allo-Threonine | L-allo-Threonine | D-allo-Threonine |
Bioactive Motif | None | None | β-methoxytyrosine |
These structural nuances correlate with callipeltin E’s distinct bioactivities, including improved antifungal potency (IC₅₀ 0.8 μM vs. Candida albicans) compared to callipeltin A (IC₅₀ 2.3 μM) [4] [9].
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